

Application Notes and Protocols for VU0467485 in Rodent Models

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For Researchers, Scientists, and Drug Development Professionals

Introduction

VU0467485 is a potent, selective, and orally bioavailable positive allosteric modulator (PAM) of the muscarinic acetylcholine M4 receptor.[1][2] As a PAM, **VU0467485** does not activate the M4 receptor directly but potentiates the effect of the endogenous ligand, acetylcholine. This mechanism offers a more nuanced modulation of cholinergic signaling compared to orthosteric agonists. The M4 receptor is a key G protein-coupled receptor (GPCR) in the central nervous system, and its activation is a promising therapeutic strategy for the treatment of psychosis and cognitive deficits associated with neuropsychiatric disorders such as schizophrenia.[3][4] Preclinical studies in rodent models have demonstrated the antipsychotic-like and cognitive-enhancing potential of **VU0467485**, making it a valuable research tool for investigating the role of M4 receptor modulation in brain function and disease.[3]

These application notes provide detailed protocols for the use of **VU0467485** in common rodent models of psychosis and cognitive dysfunction.

Data Presentation In Vitro Potency and Selectivity of VU0467485



Receptor	Species	EC50 (nM)	Assay Type
M4	Rat	26.6	Calcium Mobilization
M4	Human	78.8	Calcium Mobilization
M1, M2, M3, M5	Human, Rat	>10,000	Calcium Mobilization

Data sourced from

Pharmacokinetic Properties of VU0467485 in Rats (Oral

Administration)

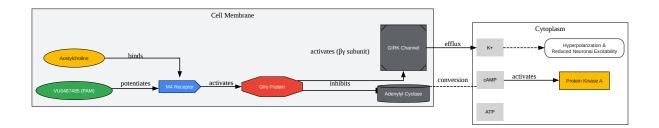
Dose (mg/kg)	Cmax (µM)	Tmax (h)	AUC (μM·h)	t½ (h)
3	1.2	0.5	3.8	4.2
10	1.8 (plasma), 0.56 (brain)	1.5	Not Reported	Not Reported

Data sourced from

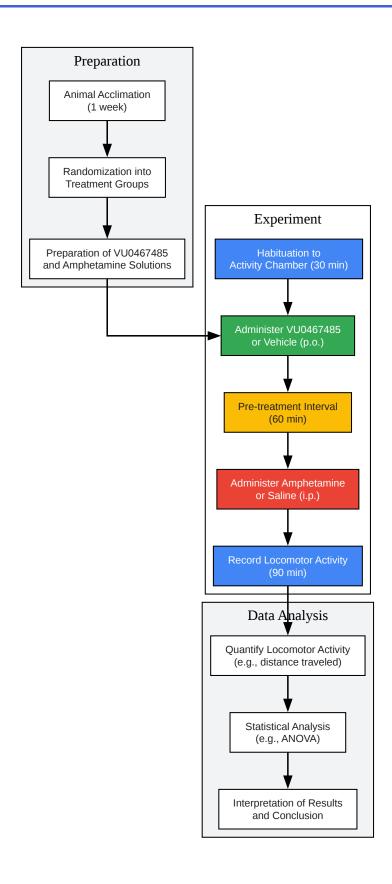
Signaling Pathways

The M4 muscarinic acetylcholine receptor primarily couples to the Gi/o family of G proteins. Upon activation by acetylcholine, and potentiation by **VU0467485**, the subsequent signaling cascade leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This reduction in cAMP can modulate the activity of various downstream effectors, including protein kinase A (PKA). Additionally, the $\beta\gamma$ subunits of the dissociated G protein can directly activate G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and reduced neuronal excitability.









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References

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